N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the PPARδ It binds to the receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The inhibition of PPARδ affects various biochemical pathways. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Therefore, the inhibition of PPARδ can potentially impact these pathways, leading to changes in cellular metabolism and inflammatory responses .
Result of Action
The inhibition of PPARδ by this compound can lead to changes in cellular metabolism and inflammatory responses. These changes can potentially have therapeutic effects in conditions such as metabolic disorders and inflammation-related diseases . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide typically involves multiple steps, starting with the creation of intermediate compounds. One common method begins with the formation of 3,4-dihydroisoquinoline, followed by its sulfonylation. This intermediate then reacts with 4-fluorobenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions for scale-up, including precise temperature control, solvent selection, and purification steps such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic substitution reactions can occur at the benzamide moiety, particularly with halogen atoms or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Utilizing agents like halogens or nitrating mixtures under controlled conditions.
Major Products: The products of these reactions include various derivatives and modified forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural features.
Industry: Used in the development of specialty chemicals and materials with unique properties.
5. Mechanism of Action: The mechanism by which this compound exerts its effects is primarily through its interactions with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of certain enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a potent tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include those with isoquinoline or benzamide moieties, such as N-(2-(isoquinolin-1-yl)ethyl)-4-fluorobenzamide or 4-fluoro-N-(2-sulfonylethyl)benzamide.
Uniqueness: The uniqueness of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its peers.
There you have it—a compound that's as intriguing as it sounds. What's next on our chemistry adventure?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZKMLHRAXZTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.